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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

metabolic engineering of Streptomyces, focusing on enhancing the production of Tetromycin
B, a polyene macrolide antibiotic. The following sections detail the biosynthetic pathway of

Tetromycin B, strategies for increasing its yield, and specific experimental protocols for

genetic manipulation and quantitative analysis.

Introduction to Tetromycin B Biosynthesis
Tetromycin is a 26-membered tetraene antibiotic produced by Streptomyces ahygroscopicus. It

exists as two major components: Tetramycin A (TA) and Tetramycin B (TB). The biosynthesis of

these compounds originates from common precursor pools of acetyl-CoA, malonyl-CoA, and

methylmalonyl-CoA. Tetramycin B is a hydroxylated derivative of Tetramycin A, a conversion

catalyzed by the cytochrome P450 monooxygenase, TtmD. The two forms of tetramycin exhibit

different antifungal activities, making the targeted production of each component valuable for

specific applications.[1]

Metabolic Engineering Strategies for Enhanced
Tetromycin B Production
Metabolic engineering of the producer strain, Streptomyces ahygroscopicus S91, has been

shown to significantly enhance the production of tetromycins. Key strategies include:
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Redirection of Precursor Flux:S. ahygroscopicus S91 also produces nystatin, another

polyene macrolide that competes for the same precursors as tetromycin. By disrupting the

nystatin biosynthetic gene cluster, specifically the nysB gene encoding the first extension

module of the nystatin polyketide synthase (PKS), the metabolic flux of precursors can be

redirected towards tetromycin biosynthesis, leading to an overall increase in tetromycin

production.[1]

Overexpression of the Hydroxylase Gene (ttmD): To specifically increase the proportion of

Tetromycin B, the gene ttmD, which encodes the cytochrome P450 monooxygenase

responsible for the conversion of Tetramycin A to Tetramycin B, can be overexpressed.

Increasing the copy number of ttmD has been demonstrated to enhance the conversion

efficiency, thereby increasing the final yield and proportion of Tetromycin B.[1]

Overexpression of the Pathway-Specific Positive Regulator (ttmRIV): The tetramycin

biosynthetic gene cluster contains a positive regulatory gene, ttmRIV. Overexpression of

ttmRIV has been shown to upregulate the transcription of the entire tetramycin gene cluster,

leading to a significant boost in the overall production of tetromycins.[2]

Quantitative Data on Engineered S. ahygroscopicus
Strains
The following table summarizes the quantitative improvements in Tetromycin A and B

production achieved through various metabolic engineering strategies in S. ahygroscopicus

S91.
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Strain ID
Genetic
Modificatio
n

Tetramycin
A (mg/L)

Tetramycin
B (mg/L)

Total
Tetramycin
(mg/L)

%
Tetramycin
B

S91 (Wild-

Type)
None 325.5 ± 15.5 192.0 ± 9.2 517.5 ± 24.7 37.1%

S91-ΔNB
nysB gene

disruption
488.5 ± 23.4 168.7 ± 8.1 657.2 ± 31.5 25.7%

S91-ΔNBΔTD

nysB and

ttmD

disruption

888.6 ± 42.6 - 888.6 ± 42.6 0%

S91-

ΔNBΔTD::TR

IV

nysB, ttmD

disruption;

ttmRIV

overexpressi

on

1090.5 ± 52.3 - 1090.5 ± 52.3 0%

S91-

ΔNB::pSET1

52

nysB

disruption;

empty vector

control

495.3 ± 23.8 175.4 ± 8.4 670.7 ± 32.2 26.1%

S91-ΔNB::TD

nysB

disruption; 1

copy ttmD

overexpressi

on

421.7 ± 20.2 268.9 ± 12.9 690.6 ± 33.1 38.9%

S91-

ΔNB::2TD

nysB

disruption; 2

copies ttmD

overexpressi

on

389.1 ± 18.7 354.2 ± 17.0 743.3 ± 35.7 47.7%

S91-

ΔNB::3TD

nysB

disruption; 3

copies ttmD

352.6 ± 16.9 375.1 ± 18.0 727.7 ± 34.9 51.6%
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Tetromycin B Biosynthesis Pathway.
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Metabolic Engineering Workflow for Tetromycin Production.
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Simplified Regulatory Pathway of Tetromycin Biosynthesis.

Experimental Protocols
Protocol 1: Gene Disruption in S. ahygroscopicus S91
(e.g., nysB)
This protocol describes the in-frame deletion of a target gene using the temperature-sensitive

shuttle vector pKC1139, which facilitates homologous recombination.

1.1. Construction of the Gene Disruption Plasmid (pDNB)

Amplify Homologous Arms: Using S. ahygroscopicus S91 genomic DNA as a template,

amplify the upstream and downstream homologous arms flanking the target gene (nysB).

Design primers to amplify ~1.5 kb fragments.

nysB Upstream Arm Primers: Design forward and reverse primers to amplify the region

immediately upstream of the nysB coding sequence.
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nysB Downstream Arm Primers: Design forward and reverse primers to amplify the region

immediately downstream of the nysB coding sequence.

Clone into pKC1139: Ligate the amplified upstream and downstream homologous arms into

the corresponding restriction sites of the pKC1139 vector.

Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g.,

DH5α for plasmid propagation and ET12567/pUZ8002 for conjugation).

Verification: Verify the correct construction of the plasmid by restriction digestion and

sequencing.

1.2. Intergeneric Conjugation

Prepare S. ahygroscopicus Spores: Grow S. ahygroscopicus S91 on MS agar plates at 28°C

for 5-7 days until fully sporulated. Harvest spores by scraping the surface of the agar and

suspending in sterile water.

Prepare E. coli Donor: Grow E. coli ET12567/pUZ8002 harboring the pDNB plasmid in LB

medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol, and apramycin) to an

OD600 of 0.4-0.6.

Conjugation:

Mix 500 µL of the E. coli donor culture with 500 µL of the S. ahygroscopicus spore

suspension.

Plate the mixture onto MS agar plates supplemented with MgCl₂ (10 mM).

Incubate at 37°C for 16-20 hours to facilitate plasmid transfer and single-crossover

homologous recombination.

Selection of Single-Crossover Mutants: Overlay the plates with nalidixic acid (25 µg/mL) and

apramycin (50 µg/mL) and incubate at 37°C until exconjugants appear.

Selection of Double-Crossover Mutants:
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Inoculate the single-crossover mutants into TSB medium and incubate at 37°C for 2-3

days to induce the second crossover event and plasmid loss.

Plate serial dilutions of the culture onto MS agar and incubate at 37°C.

Replica plate the resulting colonies onto MS agar with and without apramycin to identify

apramycin-sensitive colonies, which are indicative of the double-crossover event.

Verification: Confirm the gene deletion in the apramycin-sensitive colonies by PCR using

primers flanking the deleted region.

Protocol 2: Gene Overexpression in S. ahygroscopicus
S91 (e.g., ttmD)
This protocol describes the construction of an integrative overexpression plasmid using the

pSET152 vector.

2.1. Construction of the Overexpression Plasmid (pSET152-ttmD)

Amplify Target Gene and Promoter:

Amplify the ttmD gene from S. ahygroscopicus S91 genomic DNA.

Amplify a strong constitutive promoter, such as hrdBp or ermEp`, from a suitable template.

Assemble the Expression Cassette: Ligate the promoter, the ttmD gene, and a suitable

terminator sequence (e.g., T₀) in the correct order.

Clone into pSET152: Ligate the assembled expression cassette into the integrative vector

pSET152. For multiple copies, the expression cassette can be ligated in tandem.[1]

Transformation and Verification: Transform the ligation product into E. coli and verify the

plasmid construction as described in Protocol 1.1.

2.2. Intergeneric Conjugation and Integration

Follow the intergeneric conjugation procedure as described in Protocol 1.2, using the

pSET152-ttmD plasmid.
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Selection: Select for exconjugants on MS agar plates overlaid with nalidixic acid and

apramycin. Since pSET152 is an integrative plasmid, incubation at a specific temperature for

plasmid loss is not required.

Verification: Confirm the integration of the overexpression cassette into the chromosome of

S. ahygroscopicus by PCR using primers specific to the integrated fragment.

Protocol 3: Quantitative Analysis of Tetromycin A and B
by HPLC
3.1. Sample Preparation

Fermentation: Cultivate the wild-type and engineered S. ahygroscopicus strains in a suitable

fermentation medium at 28°C for 96 hours.

Extraction:

Harvest the mycelia by centrifugation.

Extract the mycelial cake with methanol.

Concentrate the methanol extract under reduced pressure.

Dissolve the residue in a suitable solvent for HPLC analysis.

3.2. HPLC Conditions

Instrument: Agilent 1260 series or equivalent.

Column: Agilent EC-C18 column (4.6 mm × 150 mm, 4 µm).

Column Temperature: 34°C.

Detection Wavelength: 304 nm.

Flow Rate: 1.0 mL/min.

Injection Volume: 5 µL.
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Mobile Phase:

Solvent A: Water

Solvent B: Methanol:Formic Acid (60:0.1, v/v)

Gradient Elution:

0-5 min: 40% A, 60% B

5-8 min: Linear gradient to 35% A, 65% B

8-18 min: 35% A, 65% B

Quantification: Calculate the concentration of Tetramycin A and B by comparing the peak

areas with those of known standards.

Conclusion
The metabolic engineering strategies outlined in these application notes provide a robust

framework for enhancing the production of Tetromycin B in Streptomyces. By redirecting

precursor flux and overexpressing key biosynthetic and regulatory genes, it is possible to

significantly increase the yield and modulate the ratio of Tetromycin A and B. The detailed

protocols provided herein serve as a guide for researchers to implement these strategies and

to accurately quantify the resulting improvements in production. These approaches are not only

applicable to tetromycin but can also be adapted for the optimization of other valuable

secondary metabolites produced by Streptomyces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26233316/
https://pubmed.ncbi.nlm.nih.gov/26233316/
https://pubmed.ncbi.nlm.nih.gov/26233316/
https://www.benchchem.com/product/b563023#tetromycin-b-metabolic-engineering-in-streptomyces
https://www.benchchem.com/product/b563023#tetromycin-b-metabolic-engineering-in-streptomyces
https://www.benchchem.com/product/b563023#tetromycin-b-metabolic-engineering-in-streptomyces
https://www.benchchem.com/product/b563023#tetromycin-b-metabolic-engineering-in-streptomyces
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b563023?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

